N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide
Description
N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide: is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-15(12-24-13-16-5-3-2-4-6-16)9-21-19(23)18-11-22-10-17-7-20(22,8-17)14-25-18/h2-6,15,17-18H,7-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKFEXSZXMATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CN2CC3CC2(C3)CO1)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 3-oxa-6-azatricyclo[6.1.1.01,6]decane core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the 2-methyl-3-phenylmethoxypropyl group: This step often involves nucleophilic substitution reactions where the phenylmethoxypropyl group is introduced onto the core structure.
Formation of the carboxamide group: This is typically done through amidation reactions using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the nitrogen atom in the azatricyclo structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (alkyl halides) can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-3-phenylmethoxypropyl)-3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxamide: can be compared with other azatricyclo compounds or those with similar functional groups.
Examples: Compounds with similar core structures or functional groups, such as other azatricyclo derivatives or carboxamides.
Uniqueness
Structural Complexity: The unique combination of functional groups and the azatricyclo core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
